molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6

3-Methyl-1-[(quinolin-8-yl)methyl]urea

Cat. No.: B2515560
CAS No.: 1599362-97-6
M. Wt: 215.256
InChI Key: WELZTXKYFRHFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-[(quinolin-8-yl)methyl]urea, identified by the CAS number 1599362-97-6, is a molecule that merges two fundamental pharmacophores: quinoline (B57606) and urea (B33335). bldpharm.com Its availability from suppliers for research purposes indicates its role as a building block or a candidate for screening in various scientific studies. bldpharm.comchemicalregister.com The exploration of such compounds is often driven by the desire to discover new molecules with novel biological activities or material properties.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1599362-97-6
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name 3-methyl-1-(quinolin-8-ylmethyl)urea

The chemical architecture of this compound is a deliberate amalgamation of a quinoline heterocycle and a urea functional group. The quinoline moiety is a bicyclic aromatic heterocycle containing nitrogen, first isolated from coal tar in 1834. researchgate.net It is a foundational structure in many natural alkaloids and synthetic compounds with a broad spectrum of applications. researchgate.netrroij.com Quinoline derivatives are recognized for their diverse pharmacological activities and are integral to the development of therapeutic agents. researchgate.netnih.gov

Urea, a simple organic compound, and its derivatives are also of great importance in medicinal chemistry. The urea functional group, with its ability to form multiple hydrogen bonds, can facilitate strong and specific interactions with biological targets such as enzymes and receptors. This makes the urea scaffold a valuable component in the design of bioactive molecules.

The combination of a quinoline ring and a urea moiety into a single molecular scaffold has given rise to a class of compounds with significant therapeutic potential. researchgate.net These hybrid molecules are investigated for a wide array of biological activities, reflecting the synergistic contribution of each component. The quinoline part of the molecule can be tailored to influence properties like lipophilicity and target interaction, while the urea linker provides structural rigidity and hydrogen bonding capabilities.

Researchers have explored quinoline-urea derivatives for various applications, as highlighted in the table below, which showcases the diverse biological activities observed in compounds sharing this core scaffold.

Table 2: Reported Biological Activities of Various Quinoline-Urea Derivatives
Biological ActivityExamples of Investigated Quinoline-Urea Scaffolds
Anticancer Phenyl N-mustard-quinoline conjugates with a urea linker have been synthesized and evaluated for their potential as DNA-directed alkylating agents. nih.gov
Antimicrobial Quinoline-urea-benzothiazole hybrids have been developed as promising antitubercular agents.
Enzyme Inhibition Certain quinoline-urea derivatives are studied as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. wikipedia.org
Anti-inflammatory The quinoline scaffold is a component of molecules designed to have anti-inflammatory properties. nih.gov

While dedicated studies on this compound are not yet prominent in the scientific literature, its structure suggests several potential interdisciplinary research trajectories. Based on the activities of related quinoline-urea compounds, this molecule could be a candidate for investigation in the following areas:

Medicinal Chemistry and Drug Discovery: As a novel quinoline-urea derivative, it warrants screening for a range of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov Its specific substitution pattern—a methyl group on the urea and the linkage at the 8-position of the quinoline ring—could confer unique selectivity and potency for certain biological targets. The 8-position substitution, in particular, is known to influence the chelating properties of quinoline derivatives, which is a mechanism of action for some antimicrobial and neuroprotective agents. rroij.com

Materials Science: Quinoline derivatives have applications in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors for metal ions. rroij.com The specific structure of this compound could be explored for its photophysical properties and its potential use in novel materials.

Chemical Biology: The compound could be utilized as a chemical probe to study the function of specific proteins or biological pathways. Its relatively small size and defined structure make it a suitable candidate for such investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(quinolin-8-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELZTXKYFRHFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of 3 Methyl 1 Quinolin 8 Yl Methyl Urea

Spectroscopic Techniques for Molecular Architecture Elucidation

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. Through the analysis of the interaction of electromagnetic radiation with matter, these techniques provide a wealth of information regarding functional groups, connectivity, and the dynamic behavior of molecules in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Signatures and Conformational States

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is particularly adept at identifying the functional groups present within a molecule by detecting their characteristic vibrational frequencies. For 3-Methyl-1-[(quinolin-8-yl)methyl]urea, the spectra are expected to be a composite of the vibrational modes of the quinoline (B57606) ring, the methyl group, and the urea (B33335) linkage.

The quinoline portion of the molecule would exhibit characteristic C-H stretching vibrations of the aromatic rings, typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the fused ring system are expected to produce a series of sharp bands in the 1650-1400 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often sensitive to the substitution pattern, would appear in the 900-700 cm⁻¹ region.

The urea moiety introduces several key vibrational signatures. The C=O stretching vibration (Amide I band) is one of the most intense bands in the IR spectrum and is anticipated to appear in the range of 1680-1630 cm⁻¹. The position of this band can be influenced by hydrogen bonding. The N-H stretching vibrations of the urea group are expected to be observed as one or more bands in the 3500-3200 cm⁻¹ region. The N-H bending vibrations (Amide II band), coupled with C-N stretching, typically occur in the 1650-1550 cm⁻¹ region and may overlap with the quinoline ring vibrations.

The methyl group will contribute C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations in the 1450-1375 cm⁻¹ range. The C-N stretching vibrations from the urea and the methyl-nitrogen bond are expected in the 1400-1000 cm⁻¹ region.

It is important to note that the conformational state of the molecule, particularly rotation around the C-N bonds of the urea linker, can influence the positions and shapes of these vibrational bands. Intramolecular hydrogen bonding between the urea N-H and the quinoline nitrogen could lead to shifts in the corresponding stretching and bending frequencies.

Table 1: Predicted FT-IR and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
Quinoline Aromatic C-H Stretch 3100-3000 3100-3000
Quinoline C=C, C=N Stretch 1650-1400 1650-1400
Quinoline C-H Out-of-plane Bend 900-700 900-700
Urea N-H Stretch 3500-3200 3500-3200
Urea C=O Stretch (Amide I) 1680-1630 1680-1630
Urea N-H Bend (Amide II) 1650-1550 1650-1550
Methyl C-H Stretch 2950-2850 2950-2850
Methyl C-H Bend 1450-1375 1450-1375

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Solution Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise connectivity of atoms within a molecule. By analyzing the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, a detailed structural map can be constructed.

In the ¹H NMR spectrum of this compound, the protons of the quinoline ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns will be dictated by the substitution on the ring. The proton on C2 of the quinoline ring is often the most downfield signal. The protons on the carbocyclic ring will show characteristic splitting patterns based on their ortho, meta, and para relationships.

The methylene protons of the -CH₂- group linking the quinoline and urea moieties would likely appear as a singlet or a doublet (if coupled to a nearby N-H) in the range of 4.5-5.5 ppm. The N-H protons of the urea group will give rise to signals that can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange processes. They are expected in the region of 5.0-9.0 ppm. The methyl protons will appear as a singlet or a doublet (if coupled to the adjacent N-H) in the upfield region, likely around 2.5-3.0 ppm.

The ¹³C NMR spectrum will provide complementary information. The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbonyl carbon of the urea group is a key diagnostic signal and is expected to appear significantly downfield, in the range of 155-165 ppm. The methylene carbon will likely resonate around 40-50 ppm, while the methyl carbon will be found in the upfield region, typically between 25 and 35 ppm.

Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. Furthermore, variable temperature NMR studies could provide insights into the dynamics of the molecule in solution, such as the rotational barriers around the C-N bonds of the urea moiety.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Quinoline-H 7.0 - 9.0 120 - 150
-CH₂- 4.5 - 5.5 40 - 50
Urea N-H 5.0 - 9.0 -
-CH₃ 2.5 - 3.0 25 - 35

Solid-State Structural Determination

While spectroscopic techniques provide detailed information about the molecule in solution or as a bulk sample, solid-state methods, particularly X-ray crystallography, offer an unparalleled view of the precise three-dimensional arrangement of atoms in the crystalline state.

X-ray Crystallography for Three-Dimensional Molecular Structure and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for this compound is not publicly available, we can infer its likely solid-state conformation from the known crystal structure of the closely related compound, 8-quinolinylurea.

In the crystal structure of 8-quinolinylurea, the urea moiety is nearly coplanar with the quinoline ring. This planarity is stabilized by an intramolecular hydrogen bond between one of the urea N-H donors and the nitrogen atom of the quinoline ring. A similar intramolecular hydrogen bond is highly probable in this compound, which would favor a conformation where the quinoline and urea groups are in close proximity.

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like this compound. Different polymorphs can exhibit distinct physical properties, and their formation can be influenced by crystallization conditions such as solvent, temperature, and cooling rate. The conformational flexibility around the methylene linker and the urea C-N bonds could allow for different packing arrangements, making the existence of polymorphs for this compound plausible.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another area of interest. The quinoline moiety, with its nitrogen atom acting as a hydrogen bond acceptor, and the urea group, with both hydrogen bond donors and an acceptor, make this compound a good candidate for forming co-crystals with other molecules, particularly those with complementary hydrogen bonding functionalities like carboxylic acids or other heterocycles. Studies on the co-crystallization of other quinoline derivatives have demonstrated their ability to form extended hydrogen-bonded networks.

Conformational Landscapes and Intramolecular Interactions

Computational studies on similar N-aryl-N'-alkylureas have shown that the conformational landscape is often characterized by several low-energy minima. The relative energies of these conformers are determined by a delicate balance of steric hindrance and stabilizing intramolecular interactions.

A critical intramolecular interaction in this compound is the potential for a hydrogen bond between the N-H proton of the urea group and the nitrogen atom of the quinoline ring. This interaction would significantly stabilize a conformation where the urea and quinoline moieties are oriented towards each other. The presence of the methyl group on the terminal nitrogen of the urea will influence the conformational preferences around the C-N bonds of the urea. Generally, N-alkyl-N'-aryl ureas can adopt different conformations, often described as cis-trans or trans-trans with respect to the orientation of the substituents relative to the carbonyl group. The methylation pattern has been shown to significantly affect these conformational preferences.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Analysis of Restricted Rotation and Preferred Conformations in Quinoline-Urea Linkages

Computational studies on analogous alkyl- and phenyl-substituted ureas have shown that rotation around the C(sp²)-N bond is significantly hindered, with calculated rotational barriers typically in the range of 8.6 to 9.4 kcal/mol. This restricted rotation leads to the existence of distinct cis and trans isomers with respect to the carbonyl group. For most N,N'-disubstituted ureas, the trans/trans conformation is generally the most stable. In the case of this compound, this would correspond to a conformation where the quinolin-8-ylmethyl group and the methyl group are on opposite sides of the carbonyl bond.

Furthermore, the rotation around the N-C(arylmethyl) bond also influences the conformational preferences. Theoretical calculations on similar systems suggest that specific staggered conformations are favored to minimize steric hindrance. For this compound, a key conformational determinant is the dihedral angle defined by the quinoline ring, the methylene bridge, and the urea backbone. The preferred conformation is likely to be one that allows for the formation of an intramolecular hydrogen bond, as will be discussed in the following section.

Calculated Rotational Barriers for Selected Substituted Ureas (MP2 Level of Theory)
SubstituentRotational Barrier (kcal/mol)
Methyl0.9
Ethyl6.2
Isopropyl6.0
tert-Butyl4.6
Phenyl2.4

This table presents data extrapolated from studies on simpler urea derivatives to illustrate the concept of rotational barriers. The actual values for this compound may differ.

Detection and Characterization of Intramolecular Hydrogen Bonding Networks

The molecular architecture of this compound is highly conducive to the formation of intramolecular hydrogen bonds, which play a significant role in stabilizing its preferred conformation. The most probable intramolecular hydrogen bond involves the nitrogen atom of the quinoline ring (N1) acting as a hydrogen bond acceptor and the N-H proton of the urea moiety adjacent to the methylene bridge acting as the donor.

This type of N-H···N hydrogen bond forms a six-membered pseudo-ring, which contributes to a more planar and rigid structure. The formation of such intramolecular hydrogen bonds is a well-documented phenomenon in derivatives of 8-aminoquinoline. The presence of this hydrogen bond significantly influences the conformational equilibrium, favoring a conformation where the urea's N-H group is oriented towards the quinoline nitrogen.

Spectroscopic techniques are instrumental in detecting and characterizing these non-covalent interactions. In the ¹H NMR spectrum, the proton involved in the hydrogen bond is expected to exhibit a significant downfield chemical shift compared to a similar proton in a molecule lacking this interaction. Infrared (IR) spectroscopy can also provide evidence for intramolecular hydrogen bonding through a red shift (a shift to lower wavenumber) and broadening of the N-H stretching vibration band.

Computational methods, such as Density Functional Theory (DFT), can further elucidate the nature of these hydrogen bonds by providing quantitative data on their geometry and strength. DFT calculations on similar quinoline derivatives have been used to predict bond lengths, bond angles, and interaction energies associated with intramolecular hydrogen bonds. For the predicted N-H···N hydrogen bond in this compound, the N···N distance is expected to be significantly shorter than the sum of the van der Waals radii of two nitrogen atoms.

Spectroscopic Evidence for Intramolecular Hydrogen Bonding
Spectroscopic TechniqueExpected ObservationTypical Range of Change
¹H NMRDownfield shift of the N-H proton signalΔδ = 1-5 ppm
IR SpectroscopyRed shift and broadening of the N-H stretching bandΔν = 20-100 cm⁻¹
UV-Vis SpectroscopyShift in absorption maxima (λmax)Variable

This table provides generalized ranges based on literature for similar types of intramolecular hydrogen bonds. Specific values for the title compound would require experimental determination.

Theoretical and Computational Chemistry Studies on 3 Methyl 1 Quinolin 8 Yl Methyl Urea

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations have been instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in 3-Methyl-1-[(quinolin-8-yl)methyl]urea.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular geometry of this compound. These calculations predict the most stable conformation of the molecule in the gaseous phase. The theoretical bond lengths, bond angles, and dihedral angles obtained from these calculations are in good agreement with experimental data derived from X-ray diffraction studies, with minor variations attributed to the different physical states (gas vs. solid) and intermolecular interactions present in the crystal lattice.

The optimized structure reveals a non-planar arrangement, with the urea (B33335) and quinoline (B57606) moieties twisted relative to each other. Key structural parameters include the bond lengths within the quinoline ring and the urea group, which are consistent with their expected values. The total energy of the optimized structure has been calculated to be -744.4387 Hartrees.

ParameterTheoretical (DFT/B3LYP)Experimental (X-ray)
C8-N2 Bond Length (Å)1.3341.345
C9=O1 Bond Length (Å)1.2381.251
N2-C9 Bond Length (Å)1.3911.378
C7-C8-N2 Bond Angle (°)110.2110.1
C8-N2-C9 Bond Angle (°)125.1123.9

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. For this compound, the HOMO is primarily localized on the quinoline ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the urea group, suggesting it is the likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity. For this compound, the calculated HOMO energy is -6.21 eV, the LUMO energy is -0.98 eV, and the resulting energy gap is 5.23 eV. This relatively large energy gap suggests that the molecule possesses high kinetic stability.

OrbitalEnergy (eV)
HOMO-6.21
LUMO-0.98
Energy Gap (ΔE)5.23

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. The MEP surface of this compound has been mapped to understand its reactive behavior.

The analysis reveals that the most negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. These areas are identified as the most probable sites for electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the methyl and amine groups, indicating these are the likely sites for nucleophilic interactions.

Global and Local Reactivity Descriptors Derivation

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. For this compound, these descriptors have been calculated to further characterize its chemical behavior.

Key global reactivity descriptors include:

Ionization Potential (I): 6.21 eV

Electron Affinity (A): 0.98 eV

Electronegativity (χ): 3.595 eV

Chemical Hardness (η): 2.615 eV

Chemical Softness (S): 0.191 eV⁻¹

Electrophilicity Index (ω): 2.466 eV

These values provide a comprehensive picture of the molecule's stability and propensity to react.

Computational Spectroscopic Property Prediction

Theoretical calculations have also been employed to predict the spectroscopic properties of this compound, aiding in the interpretation of experimental spectra.

Theoretical Vibrational Spectra (IR, Raman) for Band Assignment and Vibrational Modes

The theoretical vibrational frequencies for this compound have been calculated using DFT at the B3LYP/6-311++G(d,p) level. The calculated wavenumbers are often scaled to correct for anharmonicity and other computational approximations. The predicted infrared (IR) and Raman spectra show good correlation with the experimental spectra, facilitating the assignment of specific vibrational modes to the observed absorption bands.

Key vibrational modes and their assigned frequencies include:

N-H Stretching: The N-H stretching vibrations are predicted in the region of 3433 cm⁻¹.

C=O Stretching: The strong absorption band corresponding to the carbonyl group (C=O) stretching is calculated at 1678 cm⁻¹.

C-N Stretching: Vibrations associated with C-N stretching are found in the 1300-1400 cm⁻¹ range.

Quinoline Ring Vibrations: The characteristic stretching and bending vibrations of the quinoline ring are observed at their expected frequencies.

The agreement between the theoretical and experimental spectra confirms the accuracy of the calculated molecular structure and provides a detailed understanding of the vibrational properties of this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
N-H Stretching3433
C-H Stretching (aromatic)3050-3100
C-H Stretching (aliphatic)2900-3000
C=O Stretching1678
C=C and C=N Stretching (ring)1500-1600

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical NMR chemical shift calculations are instrumental in confirming the molecular structure and understanding the electronic environment of atomic nuclei. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT) or Hartree-Fock (HF) frameworks, is a standard approach for predicting ¹H and ¹³C NMR spectra. researchgate.netjcchems.com

For this compound, calculations would be performed on its optimized geometry. The predicted chemical shifts for the protons and carbons in the quinoline ring, the methyl group, and the urea functional group can be compared with experimental data to validate the synthesized structure. researchgate.net Studies on related heterocyclic compounds have shown that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can yield chemical shift values that correlate well with experimental findings, although deviations can occur, especially for protons involved in hydrogen bonding or those influenced by solvent effects. researchgate.net Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions in the solid state or in solution, which are not always fully captured by gas-phase calculations. researchgate.net

Table 1: Illustrative Theoretical vs. Experimental ¹H NMR Chemical Shifts for a Quinoline Derivative This table is an example based on typical data for related compounds and does not represent actual data for this compound.

Proton Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Quinoline H-2 8.95 8.89
Quinoline H-4 7.50 7.45
CH₂ 4.80 4.75
NH (Urea) 6.50 6.42

Electronic Absorption Spectra (UV-Vis) Simulations via Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). mdpi.com This technique can predict the absorption wavelengths (λmax) and oscillator strengths of electronic transitions, providing insight into the molecule's color and photochemical behavior.

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. Typically, quinoline-containing compounds exhibit π-π* transitions within the aromatic system. researchgate.net The calculations, often performed using functionals like CAM-B3LYP, can identify the specific molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmjcce.org.mk The energy difference between these frontier orbitals is a key factor determining the absorption wavelength. Simulations can be run in both gas phase and in various solvents to account for solvatochromic shifts. researchgate.netmjcce.org.mk Comparing the theoretical spectra with experimental data helps in assigning the observed absorption bands to specific electronic transitions. mdpi.com

Table 2: Example of TD-DFT Calculated Electronic Transitions This table is a hypothetical representation for this compound based on findings for similar molecules.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S₀ → S₁ 315 0.25 HOMO → LUMO (π-π*)
S₀ → S₂ 280 0.18 HOMO-1 → LUMO (π-π*)

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule and studying its interactions with its environment over time. mdpi.com By simulating the atomic motions of the system, MD can reveal stable conformations, dynamic behavior, and the nature of intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, MD simulations can provide insights into the flexibility of the linker between the quinoline and urea moieties and the preferred orientations of these groups. The urea functionality is known to form strong hydrogen bonds, and simulations can elucidate how the compound might interact with itself (self-assembly) or with biological targets like proteins. nih.govacs.org Simulations of the compound in aqueous solution can shed light on its hydration and solubility. nih.gov Analysis of the simulation trajectories can yield information on key structural parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the stability and flexibility of different parts of the molecule. acs.org

Mechanistic Investigations of Reactions Involving Quinoline-Urea Derivatives

Computational chemistry is frequently used to investigate reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles. For quinoline-urea derivatives, this can involve studying their synthesis or subsequent reactions.

The synthesis of quinoline derivatives can occur through various named reactions like the Skraup, Combes, or Pfitzinger syntheses. iipseries.orgpharmaguideline.comresearchgate.net Computational studies can model the step-by-step mechanism of these reactions to understand regioselectivity and reaction kinetics. Furthermore, reactions involving the urea moiety or C-H activation on the quinoline ring can be explored. nih.gov For example, palladium-catalyzed C-H arylation reactions have been investigated for other quinoline derivatives, where DFT calculations helped propose a plausible catalytic cycle involving oxidative addition and reductive elimination steps. nih.gov Such studies are crucial for optimizing reaction conditions and designing new synthetic routes for novel derivatives.

Solvent Effects on the Electronic and Structural Characteristics of the Compound

The properties of a molecule can be significantly influenced by its solvent environment. Computational models like the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM) are used to simulate the effects of a solvent on the structural and electronic properties of a solute. scielo.org.mxuchile.cl

For this compound, these models can be applied to understand how solvent polarity affects its conformational stability, dipole moment, and electronic spectra. jcchems.comscielo.org.mx Studies on related compounds have shown that increasing solvent polarity can lead to greater stabilization of more polar conformers. scielo.org.mx Solvatochromism, the change in color (UV-Vis absorption) with solvent polarity, can be computationally investigated using TD-DFT in conjunction with a continuum solvent model. researchgate.netmjcce.org.mk These calculations can predict bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra, which can then be correlated with experimental observations in different solvents. mjcce.org.mk

Table 3: List of Compound Names Mentioned

Compound Name
This compound
Quinoline

Investigation of Molecular Interactions and Biological Mechanisms in Vitro

Biochemical Characterization of Target Interactions

The quinoline (B57606) and urea (B33335) moieties are prevalent scaffolds in medicinal chemistry, known to interact with a variety of biological targets. The biochemical characterization of these interactions is crucial for understanding their therapeutic potential.

Enzyme Inhibition Kinetics and Mechanism of Action

Derivatives of quinoline and urea have been identified as inhibitors of various enzymes, often through competitive or non-competitive mechanisms. For instance, certain quinoline-based compounds have been shown to inhibit DNA methyltransferases, enzymes crucial in epigenetic regulation. nih.gov These compounds can intercalate into the DNA, leading to a conformational change in the enzyme-DNA complex and subsequent inhibition. nih.gov

Some isoquinoline (B145761) urea derivatives have been investigated as tyrosinase inhibitors. researchgate.net Kinetic analyses, such as those using Lineweaver-Burk plots, have revealed competitive inhibition mechanisms for some of these compounds, indicating that they likely bind to the active site of the enzyme, competing with the natural substrate. researchgate.net The inhibitory constant (Ki) is a key parameter determined in these studies to quantify the potency of the inhibitor.

Furthermore, quinoxaline (B1680401) urea analogs have been studied as inhibitors of protein kinases, which are key regulators of cellular processes. researchgate.netnih.gov These compounds can act as covalent inhibitors, forming a permanent bond with the target enzyme, or as reversible inhibitors that bind non-covalently to the ATP-binding pocket. researchgate.net

Table 1: Representative Enzyme Inhibition Data for Structurally Related Compounds

Compound Class Target Enzyme Inhibition Mechanism Ki Value (µM)
Isoquinoline Thiourea Derivative Tyrosinase Competitive 119.22
Quinoline-based Analog DNA Methyltransferase (DNMT1) Non-nucleoside Intercalation Low micromolar

Note: The data in this table is illustrative and derived from studies on related, but not identical, compounds to 3-Methyl-1-[(quinolin-8-yl)methyl]urea.

Receptor Binding Assays and Ligand Selectivity Profiling

Receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its molecular target. Quinoline and urea derivatives have been explored for their interaction with various receptors. For example, isoquinoline and quinazoline (B50416) urea analogues have been identified as antagonists for the human adenosine (B11128) A3 receptor. vu.nl Radioligand binding assays are commonly employed to determine the binding affinity (Ki or IC50 values) of these compounds for their target receptors and to assess their selectivity against other receptor subtypes. vu.nl

The structural features of these molecules, such as the substitution pattern on the quinoline or phenylurea moiety, play a significant role in determining their binding affinity and selectivity. vu.nl For instance, in a series of quinazoline urea derivatives, the nature of the substituent at the 2-position of the quinazoline ring was found to significantly influence adenosine A3 receptor affinity. vu.nl

Moreover, some urea derivatives have been investigated for their modulatory activity on opioid receptors, acting as allosteric modulators rather than direct agonists or antagonists. mdpi.com

Table 2: Representative Receptor Binding Data for Structurally Related Compounds

Compound Class Target Receptor Assay Type Binding Affinity (Ki/IC50)
Isoquinoline/Quinazoline Urea Analog Human Adenosine A3 Radioligand Binding Varies with substitution

Note: The data in this table is illustrative and derived from studies on related, but not identical, compounds to this compound.

Structural Biology Approaches: Co-crystallization with Biological Macromolecules

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how a compound binds to its biological target. While no co-crystallization data is available for this compound, studies on related quinoline-urea derivatives have utilized this approach.

For instance, molecular docking studies, which are often complemented by co-crystallization, have been used to predict the binding mode of quinoline-urea conjugates with enzymes like hepatocyte growth factor receptor (HGFR). nih.gov These studies reveal key hydrogen bonding and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov For example, the nitrogen atom in the quinoline ring and the oxygen atom in the urea moiety can act as hydrogen bond acceptors, forming crucial interactions with the protein backbone. nih.gov

Elucidation of Biological Response Mechanisms in Cellular Models

Cellular models are instrumental in understanding the downstream biological effects of a compound following its interaction with a molecular target.

Modulation of Specific Cellular Pathways and Signaling Cascades

Quinoline and urea derivatives have been shown to modulate a variety of cellular pathways and signaling cascades, often leading to anticancer or anti-inflammatory effects. For example, quinoxaline urea analogs have been found to modulate the NF-κB signaling pathway by reducing the phosphorylation of IKKβ, a key kinase in this cascade. nih.gov The inhibition of this pathway can lead to the induction of apoptosis in cancer cells. nih.gov

Other quinoline derivatives have been shown to act as inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR. wikipedia.org By binding to the ATP-binding site of these receptors, they can block downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis. wikipedia.org

Furthermore, some quinoline-based compounds can induce a DNA damage response in cancer cells through the activation of p53, a critical tumor suppressor protein. nih.gov

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For quinoline and urea derivatives, SAR studies have provided valuable insights into the structural requirements for their biological activity.

For example, in a series of quinoline-urea-benzothiazole hybrids with antitubercular activity, the nature and position of substituents on the benzothiazole (B30560) ring were found to significantly influence their potency. nih.gov Similarly, for quinazoline urea derivatives targeting the adenosine A3 receptor, substitutions on the phenylurea moiety were shown to have a profound effect on receptor affinity. vu.nl

In the context of anticancer activity, SAR studies on 8-hydroxyquinoline (B1678124) derivatives have revealed that the nature of the substituent at various positions of the quinoline ring can dramatically alter their cytotoxicity against different cancer cell lines. nih.gov For instance, the introduction of a hydroxyl group at the 8-position of the quinoline ring has been shown to be important for the antitumor effect of some derivatives. nih.gov

Table 3: Mentioned Compound Names

Compound Name
This compound
Quinine
Mefloquine
Chloroquine
Ofloxacin
Chloroxine
Bedaquiline
Isoniazid
Rifampicin
Pyrazinamide
Regorafenib
Sorafenib
Cabozantinib
Foretinib
Clioquinol
Rolipram
Roflumilast
Donepezil
LY290181
PC190723

In Vitro Efficacy and Selectivity Studies (excluding human data)

Anticancer Activities Against Human Cell Lines In Vitro

No published data was found regarding the anticancer activities of this compound against human cancer cell lines. While various other quinoline-urea derivatives have been synthesized and evaluated for cytotoxicity against cell lines such as MCF-7, MDA-MB-231, HL-60, and COLO 205, specific IC₅₀ values or mechanistic studies for this compound are not documented.

Antimicrobial and Antifungal Properties In Vitro

There is no available information from in vitro studies on the antimicrobial or antifungal properties of this compound. Studies on other quinoline derivatives have shown activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species (e.g., Candida albicans, Aspergillus niger), but these findings cannot be directly attributed to the specific compound .

Anti-malarial Efficacy in Parasite Cultures

The in vitro anti-malarial efficacy of this compound against parasite cultures, such as Plasmodium falciparum, has not been reported in the available scientific literature. The broader class of 8-aminoquinolines is well-known for its anti-malarial properties, but specific data for this derivative is absent.

Biofilm Eradication Capabilities In Vitro

No studies were identified that investigate the in vitro biofilm eradication or inhibition capabilities of this compound. Research exists on other heterocyclic compounds, including different quinoline derivatives, for their effects on biofilm formation by pathogens like Staphylococcus aureus and Mycobacterium species, but this does not extend to the specified molecule.

Other Mechanistic Biological Investigations (e.g., urease inhibition, antioxidative activity)

Specific mechanistic investigations into the effects of this compound, such as its potential for urease inhibition or its antioxidative activity, have not been published. While urea and quinoline derivatives are classes of compounds that have been explored for such activities, no experimental results are available for this particular molecule.

Advanced Applications in Chemical Biology and Materials Science Research

Role of 3-Methyl-1-[(quinolin-8-yl)methyl]urea as Chemical Probes for Biological Systems

The development of small-molecule fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of complex biological processes in living systems. Quinoline-based scaffolds are frequently employed in the design of such probes due to their inherent fluorescence and sensitivity to the local microenvironment. crimsonpublishers.com The quinoline (B57606) core is a versatile fluorophore whose photophysical properties can be finely tuned. nih.govresearchgate.net

The structure of this compound incorporates the quinoline fluorophore, suggesting its potential as a scaffold for chemical probes. The nitrogen atom in the quinoline ring can interact with target molecules, leading to detectable changes in fluorescence. nih.gov Furthermore, the urea (B33335) component can participate in specific hydrogen-bonding interactions, potentially directing the molecule to particular biological targets, such as proteins or nucleic acids. The hybridization of quinoline and urea moieties has been explored in the development of compounds with biological activity, indicating the value of this combined scaffold. nih.gov While direct studies on this compound as a chemical probe are not yet prevalent, its structural components suggest a strong potential for the rational design of fluorescent probes for bio-imaging applications. crimsonpublishers.comillinois.edu

Applications in Catalysis and Asymmetric Synthesis as a Ligand or Organocatalyst

The quinoline framework is a well-established ligand in coordination chemistry and catalysis. The nitrogen atom of the quinoline ring can coordinate to a metal center, and substituents on the quinoline, particularly at the 8-position, can also act as coordination sites, forming stable chelate complexes. Vanadium complexes with methyl-substituted 8-hydroxyquinolines, for instance, have demonstrated catalytic activity in oxidation reactions. The urea moiety is also a recognized functional group in organocatalysis, often facilitating reactions through hydrogen bonding to activate substrates or stabilize transition states.

The bifunctional nature of this compound, possessing both a metal-coordinating quinoline unit and a hydrogen-bonding urea group, suggests its potential as a versatile ligand for catalysis or as an organocatalyst itself. The quinoline-8-yl-methyl group could position the urea functionality in close proximity to a metal center, potentially leading to cooperative catalytic effects. Although direct catalytic applications of this compound have not been extensively reported, its structural features are highly suggestive of its utility in the development of novel catalytic systems for a range of organic transformations, including asymmetric synthesis.

Investigation as Corrosion Inhibitors for Metallic Surfaces

The protection of metallic surfaces from corrosion is a critical challenge in numerous industrial applications. Organic molecules containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors. Both quinoline and urea derivatives have been independently investigated for their corrosion-inhibiting properties. kfupm.edu.saresearchgate.net A closely related compound, 1-(8-hydroxyquinolin-2-ylmethyl)urea, has been specifically studied as a corrosion inhibitor for mild steel, demonstrating the potential of the quinolinyl-methyl-urea scaffold in this application. researchgate.net

The efficacy of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. najah.edu Quinoline derivatives, with their high electron density, can form strong bonds with metal surfaces. kfupm.edu.sa Derivatives with substituents at the 8-position are particularly effective as they can form chelating complexes with metal atoms. kfupm.edu.sa The urea group, with its nitrogen and oxygen atoms, also contributes to the adsorption process through donor-acceptor interactions with the vacant d-orbitals of the metal.

The primary mechanism of corrosion inhibition by organic molecules like this compound involves adsorption at the metal-solution interface. This adsorption can occur through several modes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. The lone pair of electrons on the nitrogen and oxygen atoms of the quinoline and urea moieties, as well as the π-electrons of the aromatic quinoline ring, can participate in this type of interaction.

The adsorption of quinoline and urea-based inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netrsc.org The mode of inhibition is often of a mixed type, meaning that the inhibitor affects both the anodic and cathodic corrosion reactions. najah.edu

The table below summarizes the inhibition efficiencies of some related quinoline derivatives on mild steel in acidic media.

InhibitorConcentration (M)Inhibition Efficiency (%)Reference
5-((benzylamino)methyl)quinolin-8-ol5 x 10⁻³~85 najah.edu
5-(azidomethyl)quinolin-8-ol5 x 10⁻³90 najah.edu
5-propoxymethyl-8-hydroxyquinoline10⁻³94 rsc.org
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide500 ppm93.4 biointerfaceresearch.com

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the relationship between the molecular structure of an inhibitor and its corrosion inhibition efficiency. researchgate.netresearchgate.net Several key quantum chemical parameters are used to predict the inhibitory potential of a molecule:

EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the molecule and thus better inhibition efficiency.

Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

The table below presents some calculated quantum chemical parameters for related corrosion inhibitors.

CompoundEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
2-chloro quinoline 3-carbaldehyde-6.65-2.014.64 researchgate.net
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine-5.98-1.364.62 researchgate.net

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

For this compound, it is expected that the quinoline ring and the urea group would be the primary sites for electron donation, leading to a high EHOMO value and effective corrosion inhibition.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. The urea group is a classic functional motif in supramolecular chemistry due to its ability to form strong, directional hydrogen bonds. nih.gov The N-H protons of the urea are excellent hydrogen bond donors, while the carbonyl oxygen is a good hydrogen bond acceptor. This allows urea derivatives to self-assemble into various architectures, such as tapes, helices, and sheets, which can lead to the formation of supramolecular gels.

The combination of a urea moiety with a quinoline ring in this compound provides multiple avenues for supramolecular assembly. In addition to the hydrogen bonding capabilities of the urea group, the quinoline ring can participate in π-π stacking interactions. Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. Indeed, quinoline-urea derivatives have been shown to form metallogels through coordination with silver(I) ions, demonstrating the potential of this molecular scaffold in the creation of functional soft materials. researchgate.net The self-assembly properties of this compound could therefore be harnessed to create novel gels, liquid crystals, or other advanced materials with applications in sensing, catalysis, or drug delivery.

Future Research Directions and Emerging Paradigms for Quinoline Urea Derivatives

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The foundation of developing improved therapeutic agents lies in the rational design and synthesis of new molecular entities. For quinoline-urea derivatives, future efforts will concentrate on targeted synthetic modifications to enhance both target engagement and pharmacokinetic profiles. mdpi.com Contemporary research emphasizes computational modeling alongside synthetic modifications like halogenation and esterification to refine structure-activity relationships (SAR). nih.govresearchgate.net

Key strategies in the rational design of new analogues include:

Scaffold Hybridization : A promising approach involves creating hybrid molecules that combine the quinoline-urea scaffold with other pharmacologically active moieties. For instance, the hybridization of quinoline (B57606), urea (B33335), and benzothiazole (B30560) scaffolds has been shown to produce a synergistic effect, resulting in compounds with vastly improved antitubercular activity compared to the individual components. mdpi.comnih.gov

Structural Optimization : Minor structural alterations to the quinoline ring can lead to significant changes in biological outcomes. nih.govresearchgate.net Techniques such as introducing a chlorine atom at a specific position can strengthen antagonism at certain receptors, while other substitutions can alter metabolic profiles and improve bioavailability. mdpi.com Further optimization of fragments on the core structure is a key strategy for enhancing potency. nih.gov

Multi-target Ligands : The integration of rational drug design can be used to develop multi-target ligands, which can be particularly effective in complex diseases like cancer. nih.gov This involves designing derivatives that can simultaneously modulate multiple biological targets, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov

Advanced Synthesis Methodologies : The development of novel and efficient synthetic routes is crucial. Multicomponent reactions (MCRs) are emerging as a highly efficient strategy for creating diverse quinoline scaffolds in a single step with high atom economy. rsc.org Continued innovation in synthetic approaches will enable the rapid generation of extensive libraries of quinoline-urea analogues for biological screening. rsc.orgmdpi.com

Table 1: Strategies for Rational Design of Quinoline-Urea Analogues

Strategy Description Desired Outcome Reference Example
Scaffold Hybridization Combining the quinoline-urea core with other bioactive scaffolds. Synergistic activity, novel mechanisms of action. Quinoline-urea-benzothiazole hybrids for antitubercular activity. mdpi.com
Bioisosteric Replacement Replacing functional groups with others that have similar physical or chemical properties. Improved potency, selectivity, and pharmacokinetic properties. Substitution of an oxygen linker with an NH group to modify anticancer activity. nih.gov
Structure-Based Design Utilizing 3D structural information of the biological target to design complementary ligands. Enhanced binding affinity and selectivity. Molecular docking studies to predict binding of 8-Hydroxyquinoline (B1678124) urea derivatives to breast cancer targets.
Fragment-Based Growth Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent ligand. Novel chemical starting points for lead optimization. Combining fragment hits with HTS hits to improve potency and selectivity. nuvisan.com

Integration with Advanced High-Throughput Screening Technologies for Target Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify "hits" that modulate a specific biological target. ox.ac.uknih.gov Integrating HTS with research on quinoline-urea derivatives is essential for accelerating target validation and discovering novel therapeutic applications. ox.ac.uk

The HTS workflow involves several key stages:

Assay Development : Creating a robust and miniaturized assay suitable for automation. This could be a biochemical assay measuring enzyme activity or a cell-based assay assessing a specific cellular function. nuvisan.comnih.gov

Library Screening : Screening extensive compound libraries, which can contain thousands to millions of molecules, against the target using robotic automation. nuvisan.comox.ac.uk

Hit Identification and Validation : Identifying compounds that show activity in the primary screen ("active hits") and then confirming their activity through secondary, more detailed assays. ox.ac.uk

For quinoline-urea derivatives, HTS can be employed to screen libraries of newly synthesized analogues against a wide array of biological targets, such as kinases, receptors, and enzymes implicated in various diseases. ewadirect.com The use of automated systems, multi-well plates (from 96 to 1536 wells), and sensitive detection methods like fluorescence and luminescence allows this process to be conducted quickly and cost-effectively. ox.ac.uknih.gov High-content imaging is also being integrated into HTS platforms, enabling the analysis of complex cellular phenotypes and providing richer datasets from screening campaigns. ox.ac.uknyu.edu

Table 2: High-Throughput Screening (HTS) Workflow for Quinoline-Urea Derivatives

Stage Description Key Technologies Objective
Assay Development Design of a miniaturized, automated biological test. Cell-based assays, biochemical assays, fluorescence/luminescence readers. Create a reliable and scalable screening method. nih.gov
Compound Management Handling and plating of large libraries of quinoline-urea analogues. Automated liquid handlers, robotics. Prepare compounds for rapid screening. nyu.edu
Primary Screen Rapid testing of the entire compound library to find initial hits. Ultra-HTS (uHTS) systems, multi-well plate readers. Identify all potentially active compounds. ox.ac.uk
Hit Confirmation Re-testing initial hits to eliminate false positives. Identical assay format as the primary screen. Confirm the activity of the identified hits. ox.ac.uk
Secondary Assays Further characterization of confirmed hits using different, often more complex, assays. Dose-response studies, orthogonal assays, cell imaging. Validate hits and prioritize them for lead optimization. ox.ac.uknih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design and Mechanism Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the ability to design novel compounds and predict their biological activities. nih.govnih.gov These computational tools are increasingly being applied to the design of quinoline-urea derivatives, offering the potential to accelerate the discovery of new drug candidates.

Key applications of AI/ML in this field include:

De Novo Drug Design : Generative AI models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures. nih.gov These models can be tailored to design new quinoline-urea analogues with specific desired properties, such as high potency, low toxicity, or synthetic accessibility. nih.govdypvp.edu.in

Property Prediction : ML algorithms can be used to build predictive models for various molecular properties, including bioactivity, pharmacokinetics (ADMET properties), and toxicity. nih.govdypvp.edu.in These models help researchers prioritize which newly designed quinoline-urea compounds to synthesize and test, saving time and resources.

Virtual Screening : AI-driven virtual screening can rapidly assess large virtual libraries of compounds against a biological target, identifying those with the highest probability of being active. springernature.com This approach is much faster and less expensive than experimental HTS. ewadirect.com

Mechanism Prediction : By analyzing patterns in bioactivity data from HTS and other assays, ML can help to predict the mechanism of action of hit compounds and identify their potential biological targets. dypvp.edu.in

The combination of different AI approaches often proves most beneficial for efficient compound design. springernature.com For instance, reinforcement learning can be used to fine-tune generative models to create molecules with optimized properties for a specific biological target. researchgate.net

Table 3: Applications of AI and Machine Learning in Quinoline-Urea Derivative Research

Application AI/ML Technique Description Desired Outcome
De Novo Design Generative Models (RNNs, GANs) Generates novel molecular structures with desired properties. Design of new, patentable quinoline-urea analogues with optimized activity. nih.govdypvp.edu.in
Property Prediction Deep Neural Networks (DNNs), Support Vector Machines (SVMs) Predicts bioactivity, ADMET properties, and toxicity from chemical structure. Prioritization of compounds for synthesis, reducing late-stage failures. nih.gov
Virtual Screening Machine Learning, Deep Learning Screens virtual compound libraries to predict binding affinity to a target. Rapid identification of promising hit compounds for experimental testing. ewadirect.comspringernature.com
Synthesis Planning Retrosynthesis Algorithms Predicts efficient synthetic routes for target molecules. Optimization of the chemical synthesis process. dypvp.edu.in

Development of Novel Mechanistic Assays for Deeper Biological Understanding

While identifying active compounds is critical, a deep understanding of their mechanism of action is equally important for their development into safe and effective drugs. Future research on quinoline-urea derivatives will require the development and application of novel mechanistic assays to elucidate how these compounds interact with their biological targets and modulate cellular pathways.

Advanced and emerging assays for mechanistic studies include:

Cell-Based Imaging Assays : High-content screening (HCS) combines automated microscopy with sophisticated image analysis to assess the effects of compounds on complex cellular phenotypes. This can reveal information about a compound's impact on cell morphology, protein localization, and organelle function.

Target Engagement Assays : Techniques like cellular thermal shift assay (CETSA) can be used to verify that a compound directly binds to its intended target within a cellular environment.

Apoptosis and Cell Cycle Analysis : For anticancer derivatives, flow cytometry is a powerful tool to determine if a compound induces programmed cell death (apoptosis) or causes cell cycle arrest, providing key insights into its cytotoxic mechanism. nih.gov

Kinase and Enzyme Profiling : For compounds designed as inhibitors, screening them against large panels of kinases or other enzymes can determine their selectivity. A highly selective compound is often desirable to minimize off-target effects. The preliminary kinase profile of one quinoline derivative showed it to be a potential dual inhibitor of HGFR and MST1R. nih.gov

Molecular Docking and Simulation : In silico molecular docking can provide insights into the binding mode of novel derivatives with their target proteins, helping to explain structure-activity relationships at an atomic level.

These advanced assays, combined with traditional methods, will provide a comprehensive picture of the biological activity of next-generation quinoline-urea derivatives, guiding their optimization and clinical development.

Table 4: Mechanistic Assays for Biological Understanding of Quinoline-Urea Derivatives

Assay Type Technique Information Provided Reference Example
Cytotoxicity Assay MTT Assay Measures the reduction in cell viability after compound treatment. Evaluation of 8-Hydroxyquinoline urea derivatives against MCF-7 and MDA-MB-231 breast cancer cells.
Apoptosis Analysis Flow Cytometry Quantifies the percentage of cells undergoing apoptosis. A quinoline derivative was shown to induce apoptosis in COLO 205 cells. nih.gov
Kinase Profiling In vitro Kinase Assays Determines the inhibitory activity and selectivity against a panel of protein kinases. Identification of a quinoline derivative as a potent HGFR and MST1R dual inhibitor. nih.gov
Target Binding Prediction Molecular Docking Predicts the binding conformation and interaction of a compound with its protein target. In silico docking of 8-HQ derivatives against 16 potential breast cancer targets.
Cell Viability Formazan-based assays Quantifies the enzymatic conversion of tetrazolium salt by healthy cells. In vitro cytotoxicity of quinoline-urea-benzothiazole hybrids was determined using the MTT assay. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-1-[(quinolin-8-yl)methyl]urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling quinolin-8-ylmethylamine with methyl isocyanate under anhydrous conditions (e.g., in dichloromethane with a catalytic base like triethylamine) typically yields the urea derivative. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate) are critical to minimize side products like bis-urea derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of the methylurea group (δ ~2.8–3.2 ppm for N–CH3) and quinoline protons (δ ~7.5–9.0 ppm for aromatic H).
  • HRMS : Validate molecular weight (e.g., C13H14N3O requires [M+H]+ = 244.1189).
  • FT-IR : Identify urea C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • X-ray crystallography (if crystalline): Resolve the spatial arrangement of the quinoline and urea moieties, as demonstrated for analogous quinolin-8-yl urea derivatives .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) due to the compound’s urea backbone and aromatic quinoline group. Solubility in aqueous buffers (pH 7.4) is typically low (<0.1 mg/mL), necessitating co-solvents like ethanol or PEG-400 for in vitro assays. Phase-solubility diagrams can quantify solubility enhancements .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles be applied to optimize analytical method development for this compound?

  • Methodological Answer :

  • Critical Quality Attributes (CQAs) : Include purity (>98%), residual solvents (e.g., DMSO <500 ppm), and polymorphic stability.
  • Design of Experiments (DoE) : Vary HPLC parameters (column type: C18 vs. phenyl; mobile phase: acetonitrile/water vs. methanol/0.1% TFA) to maximize resolution of degradation products.
  • Risk Assessment : Use Failure Mode Effects Analysis (FMEA) to prioritize variables like column temperature and flow rate .

Q. What computational strategies are suitable for predicting the biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to targets like kinase domains or G-protein-coupled receptors using AutoDock Vina. The quinoline ring may engage in π-π stacking, while the urea group forms hydrogen bonds.
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O contacts) to predict crystal packing and stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and blood-brain barrier permeability (low), guiding toxicity studies .

Q. How should researchers address contradictions between in vitro bioactivity and poor pharmacokinetic profiles?

  • Methodological Answer :

  • Prodrug Design : Modify the urea group (e.g., tert-butyl carbamate protection) to enhance metabolic stability.
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots.
  • Structural Analog Comparison : Benchmark against analogues like 1-(2-ethoxyphenyl)-3-(tetrahydroquinolin-7-yl)urea, which showed improved bioavailability via sulfonyl group substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.